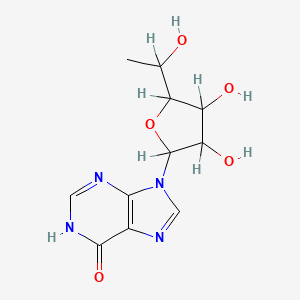
9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol: is a compound that belongs to the class of purine nucleosides These compounds are characterized by a purine base attached to a ribosyl or deoxyribosyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol typically involves the use of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a starting material. The process includes several steps such as acetylation, epoxidation, and hydrolysis. For instance, 3-O-Acetyl-1,2-O-isopropylidene-α-D-allofuranose can be treated with triphenylphosphine-diethyl azodicarboxylate to afford regio- and stereospecifically the 5,6-epoxy-α-D-allo derivative. This derivative can then be converted with lithium aluminum hydride to the corresponding 6-deoxy-1,2-O-isopropylidene-α-D-allofuranose .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol is used as a precursor for the synthesis of various nucleoside analogs. These analogs are important for studying the structure and function of nucleic acids .
Biology: In biological research, this compound is used to investigate the mechanisms of enzyme action and to study the interactions between nucleosides and proteins .
Medicine: In medicine, this compound and its derivatives are explored for their potential antiviral and anticancer properties. They are used in the development of drugs that target specific viral enzymes or cancer cell pathways .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a building block for more complex chemical entities .
Mécanisme D'action
The mechanism of action of 9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the disruption of metabolic pathways in cells, which is particularly useful in antiviral and anticancer therapies .
Comparaison Avec Des Composés Similaires
- 9-(6-Deoxyhexofuranosyl)-9H-purin-6-amine
- 9-(6-Deoxy-alpha-L-talofuranosyl)-6-methylpurine
Comparison: Compared to similar compounds, 9-(6-Deoxyhexofuranosyl)-9H-purin-6-ol has unique structural features that make it particularly effective in certain applications. For instance, its specific deoxyhexofuranosyl moiety allows for unique interactions with enzymes and receptors, which can enhance its efficacy in antiviral and anticancer treatments .
Propriétés
Numéro CAS |
85421-86-9 |
|---|---|
Formule moléculaire |
C11H14N4O5 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
9-[3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14N4O5/c1-4(16)8-6(17)7(18)11(20-8)15-3-14-5-9(15)12-2-13-10(5)19/h2-4,6-8,11,16-18H,1H3,(H,12,13,19) |
Clé InChI |
GNEUXCLUOVTONK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1C(C(C(O1)N2C=NC3=C2N=CNC3=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)

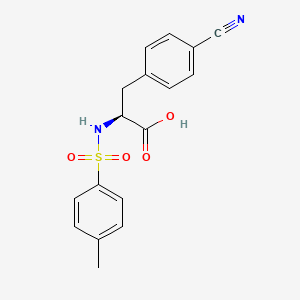

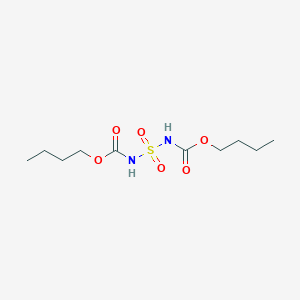
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)
![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)
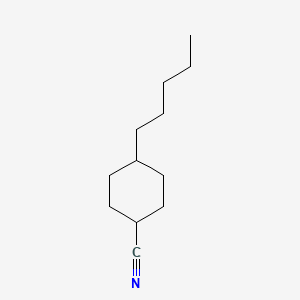
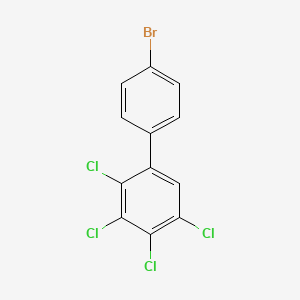

![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)
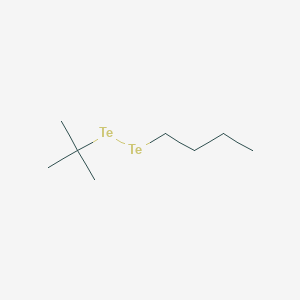
![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)
